molecular formula C7H9NO B1311910 (R)-1-(3-Pyridyl)ethanol CAS No. 7606-26-0

(R)-1-(3-Pyridyl)ethanol

Cat. No.: B1311910
CAS No.: 7606-26-0
M. Wt: 123.15 g/mol
InChI Key: QMDUEBURHKSKDG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3-Pyridyl)ethanol is a chiral secondary alcohol with a pyridine ring attached to the ethanol moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The presence of the chiral center makes it valuable for enantioselective synthesis and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-(3-Pyridyl)ethanol can be synthesized through several methods. One common approach is the asymmetric reduction of the corresponding ketone, 3-pyridyl methyl ketone, using chiral catalysts or biocatalysts. For instance, the asymmetric reduction can be achieved using Rhodotorula mucilaginosa CCTCC M2014255 resting cells, which provide high enantioselectivity and yield .

Industrial Production Methods

Industrial production of ®-1-(3-Pyridyl)ethanol often involves the use of biocatalysts due to their high specificity and efficiency. The process typically includes the fermentation of microorganisms that express the necessary enzymes for the reduction of 3-pyridyl methyl ketone to ®-1-(3-Pyridyl)ethanol. This method is advantageous as it operates under mild conditions and is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding ketone, 3-pyridyl methyl ketone, using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced further to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), PCC

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: 3-pyridyl methyl ketone

    Reduction: 3-pyridyl ethane

    Substitution: 3-pyridyl ethyl chloride

Scientific Research Applications

®-1-(3-Pyridyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Pyridyl)ethanol primarily involves its interaction with enzymes, particularly alcohol dehydrogenases. These enzymes catalyze the oxidation of the alcohol to the corresponding ketone, which can then participate in various metabolic pathways. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic transformation .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Pyridyl)ethanol: The enantiomer of ®-1-(3-Pyridyl)ethanol, which has similar chemical properties but different biological activities due to its chirality.

    3-Pyridyl methyl ketone: The oxidized form of ®-1-(3-Pyridyl)ethanol, used as an intermediate in various chemical syntheses.

    3-Pyridyl ethane: The fully reduced form of ®-1-(3-Pyridyl)ethanol, which lacks the hydroxyl group.

Uniqueness

®-1-(3-Pyridyl)ethanol is unique due to its chiral nature, which makes it valuable for enantioselective synthesis. Its ability to undergo various chemical transformations also adds to its versatility in synthetic applications.

Properties

IUPAC Name

(1R)-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444915
Record name (1R)-1-(Pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7606-26-0
Record name (αR)-α-Methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7606-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(Pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(pyridin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-(3-Pyridyl)ethanol (8.9 g), tributyrin (24.0 g) and an enzyme (Lipase CES made by Amano Seiyaku K. K.) (3.6 g) were agitated at 37° C. for 190 hours, followed by filtering off the enzyme and subjecting the filtrate to silica gel column chromatography using toluene as solvent to obtain (S)-1-(3-pyridyl)ethanol (3.0 g). According to a high-speed liquid chromatography using an optical resolution column (CHIRAL CEL OB, trademark of product made by Daicel Co., Ltd.), its optical purity was 80% ee or higher.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 16.6 mL, 15.9 mmol), a solution of 3-pyridinecarboxaldehyde (500 μL, 5.30 mmol) in tetrahydrofuran (5.0 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 9/1) to give 3-(1-hydroxyethyl)pyridine (Compound CA) (498 mg, yield: 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 3-pyridylacetate (2.0 ml) was dissolved in tetrahydrofuran (66 ml). Under ice cooling, lithium aluminum hydride (0.5 g) was added thereto followed by stirring for 30 min. After adding water (0.5 ml), a 5 N aqueous solution of sodium hydroxide (0.5 ml) and further water (1.5 ml), the resulting precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give the title compound (1.636 g) as a pale yellow oil (1.636 g) (yield: quantitative).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, 3-acetylpyridine (0.4 mmol), tetrahydrofuran (2 mL) and a solution of potassium ethoxide in ethanol (0.1 mL, 0.2M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (50 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 3-(1-hydroxyethyl)pyridine was obtained and the ee value (ee=93%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-(3-Pyridyl)ethanol
Reactant of Route 2
(R)-1-(3-Pyridyl)ethanol
Reactant of Route 3
Reactant of Route 3
(R)-1-(3-Pyridyl)ethanol
Reactant of Route 4
Reactant of Route 4
(R)-1-(3-Pyridyl)ethanol
Reactant of Route 5
Reactant of Route 5
(R)-1-(3-Pyridyl)ethanol
Reactant of Route 6
Reactant of Route 6
(R)-1-(3-Pyridyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.